2-(1-Chloroethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(1-Chloroethyl)pyridine involves multiple approaches, including the reaction of in situ generated Na2Te with 2-(2-chloroethyl)pyridine and subsequent reactions to form complex ligands and compounds. This demonstrates the compound's versatility as a precursor in synthetic chemistry for generating more complex molecules (Khalid & Singh, 1997). Additionally, modifications of the synthesis process aim to improve yields and introduce specific functional groups, as seen in the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine (Liang, 2007).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows planar configurations and orthogonal orientations of side chains, indicating how structural features influence the chemical behavior and reactivity of these molecules. For instance, the planar pyrido[1,2-a]pyrimidine ring system and orthogonal orientation of the chloroethyl side chain highlight the compound's structural rigidity and potential for forming weak intermolecular interactions (Jasinski et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-(1-Chloroethyl)pyridine derivatives often lead to the formation of complex compounds with unique properties. For example, reactions with palladium(II) and platinum(II) highlight the ability of these compounds to form stable complexes, which is essential for catalysis and material science applications (Khalid & Singh, 1997).
Physical Properties Analysis
The physical properties of compounds derived from 2-(1-Chloroethyl)pyridine, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Investigations based on non-covalent interactions provide insights into how these compounds interact at the molecular level, influencing their physical properties and stability (Zhang et al., 2018).
Scientific Research Applications
Structure and Reactivity Studies : The structure and reactivity of trans-bis[2-(2-chloroethyl)pyridine]palladium chloride were investigated, revealing insights into elimination reactions and the formation of vinylpyridine and chloroethylpyridine (Alunni et al., 2005).
Synthesis of Ligands : 2-(2-pyridoethyletelluro)ethylpyridine, a (N,Te,N) ligand, was synthesized using 2-(2-chloroethyl)pyridine, demonstrating its potential in ligation with palladium(II) and platinum(II) (Khalid & Singh, 1997).
Base-Induced β-Elimination Reactions : The β-elimination reaction mechanisms of 2-(2-chloroethyl)pyridine were studied, revealing the formation of 2-vinylpyridine under specific conditions (Alunni & Busti, 2001).
Crystal Structure Analysis : The crystal structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was analyzed, contributing to our understanding of molecular conformations and intermolecular interactions (Jasinski et al., 2009).
Electrical Conductivity Studies : Research on the electrical conductivity of TCNQ complexes derived from 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) used 2-(2-chloroethyl)pyridine for quaternization, advancing our knowledge in materials science (Bruce & Herson, 1967).
Antitumor Activity : Pyridine N-oxides with 1-(2-chloroethyl)-1-nitrosoureidoalkyl groups were evaluated for antitumor activity against specific tumors, highlighting the pharmacological potential of derivatives of 2-(1-Chloroethyl)pyridine (Miyahara et al., 1979).
Photocatalytic Degradation Studies : The photolytic and TiO2-photocatalytic degradation of substituted pyridines, including 2-chloropyridine, was examined, contributing to environmental science and pollution control (Stapleton et al., 2010).
Safety And Hazards
Future Directions
Research on 2-(1-Chloroethyl)pyridine and its derivatives continues to be a topic of interest in the field of organic chemistry. Future directions may include the development of new synthetic methods, the exploration of its reactivity in various chemical reactions, and the investigation of its potential applications in medicinal chemistry .
properties
IUPAC Name |
2-(1-chloroethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBVIIQZRLPHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506498 | |
Record name | 2-(1-Chloroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)pyridine | |
CAS RN |
10445-92-8 | |
Record name | 2-(1-Chloroethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10445-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Chloroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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